Regioisomer Excited‑State Dynamics: N1‑Methyl vs. N3‑Methyl Methylurocanate
High‑resolution spectroscopic investigation of the two N‑methyl regioisomers of methylurocanate reveals qualitatively divergent excited‑state dynamics. The N1‑methyl isomer (Dime(iso)UA, the target compound) exhibits excitation to a relatively long‑lived ππ* state with limited Franck‑Condon activity, whereas the N3‑methyl isomer (Dime‑UA) displays a ππ* state with ultrafast decay dynamics [1]. UV‑depletion experiments further indicate multiple conformer involvement for the N1‑methyl isomer, a feature not observed for the N3‑methyl counterpart.
| Evidence Dimension | Excited‑state character and decay dynamics |
|---|---|
| Target Compound Data | N1‑methyl (CAS 79960‑24‑0): long‑lived ππ* state, limited Franck‑Condon activity, multiple conformers detected |
| Comparator Or Baseline | N3‑methyl methylurocanate: ππ* state with ultrafast decay, single dominant conformer |
| Quantified Difference | Qualitatively distinct decay behavior (long‑lived vs. ultrafast); multiple vs. single conformer populations |
| Conditions | High‑resolution laser spectroscopy; supersonic jet expansion [1] |
Why This Matters
The order‑of‑magnitude difference in excited‑state lifetime directly controls photoreactivity and photostability, making regioisomer identity a go/no‑go criterion for photochemical applications.
- [1] Baidun, M. S.; Fan, J. Urocanic Acid and Derivatives: A High‑Resolution Spectroscopic and Computational Study. M.Sc. Thesis, Universiteit van Amsterdam, 2022. View Source
